L-Leucine alpha-naphthylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methyl-N-naphthalen-1-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-11(2)10-14(17)16(19)18-15-9-5-7-12-6-3-4-8-13(12)15/h3-9,11,14H,10,17H2,1-2H3,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGDNYIGYOVDNV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427401 | |

| Record name | L-Leucine alpha-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203793-55-9 | |

| Record name | L-Leucine alpha-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Application of L-Leucine α-Naphthylamide in Scientific Research

Introduction: The Role and Properties of L-Leucine α-Naphthylamide

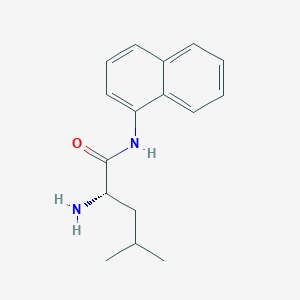

L-Leucine α-naphthylamide is an amino acid derivative that has become an invaluable tool in biochemical and biomedical research.[1][2] It is primarily recognized as a chromogenic substrate for a class of enzymes known as aminopeptidases.[1][2][3] Its molecular structure consists of the amino acid L-leucine linked to an α-naphthylamine moiety via an amide bond.[4] This design is central to its function; the amide bond is the target for enzymatic cleavage, and the resulting free naphthylamine is the basis for detection.

The utility of L-Leucine α-naphthylamide stems from its ability to provide a quantitative or qualitative measure of specific enzyme activity. When an aminopeptidase, such as Leucine Aminopeptidase (LAP), cleaves the substrate, it releases α-naphthylamine.[5][6][7] This product can then be coupled with a diazonium salt or another chromogenic reagent to produce a distinct color change, which can be measured spectrophotometrically or visualized directly in tissues and cells.[5][6][7] This principle forms the foundation for a wide range of assays that are both sensitive and specific.

Core Application: The Detection of Leucine Aminopeptidase (LAP) Activity

Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[8][9] These enzymes are ubiquitous, found in animals, plants, and microorganisms, and play crucial roles in protein turnover, cell maintenance, and growth.[8][9] Elevated LAP activity has been implicated in various pathological conditions, including liver disease and cancer, making its detection clinically significant.[10]

Mechanism of Action: A Two-Step Detection Process

The detection of LAP activity using L-Leucine α-naphthylamide is a two-step process. First, the LAP enzyme present in the sample hydrolyzes the L-Leucine α-naphthylamide substrate, releasing free α-naphthylamine. In the second step, a chromogenic coupling reagent, most commonly p-dimethylaminocinnamaldehyde, is added. This reagent reacts with the α-naphthylamine to form a red Schiff base, which can be quantified.[5][6][7]

Caption: Enzymatic hydrolysis of L-Leucine α-naphthylamide by LAP and subsequent color development.

Biochemical Assays: Quantifying LAP Activity

This protocol provides a framework for the quantitative determination of LAP activity in biological samples such as serum, plasma, and tissue homogenates.[10]

Materials:

-

L-Leucine α-naphthylamide (substrate solution)

-

LAP Assay Buffer (e.g., Tris-HCl, pH 7.2)

-

p-dimethylaminocinnamaldehyde (developing reagent)

-

Sample (e.g., serum, cell lysate)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenizing in cold LAP Assay Buffer.[8] Centrifuge to remove cellular debris and collect the supernatant.[8] Serum or plasma samples can often be used directly.[10]

-

Assay Setup: Add 10-50 µL of the sample to a 96-well plate. Adjust the final volume to 100 µL with LAP Assay Buffer. Prepare a blank well with 100 µL of Assay Buffer.

-

Substrate Addition: Add 100 µL of the L-Leucine α-naphthylamide substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity in the sample.

-

Color Development: Add 50 µL of p-dimethylaminocinnamaldehyde reagent to each well to stop the reaction and initiate color development.

-

Measurement: Read the absorbance at 560 nm using a microplate reader.

-

Calculation: The LAP activity is proportional to the change in absorbance over time and can be calculated using a standard curve generated with known concentrations of α-naphthylamine.

For detecting low levels of LAP activity, a fluorometric assay is recommended.[8][9] These assays typically use substrates like L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), which release a highly fluorescent product upon cleavage.

Principle: LAP cleaves L-Leu-AMC to release 7-amino-4-methylcoumarin (AMC), a fluorescent compound that can be detected at an excitation/emission of 368/460 nm.[8]

| Parameter | Colorimetric Assay | Fluorometric Assay |

| Substrate | L-Leucine α-naphthylamide | L-Leucine-7-amido-4-methylcoumarin |

| Detection | Absorbance | Fluorescence |

| Sensitivity | Nanomolar range | Picomolar range |

| Advantages | Cost-effective, simple | High sensitivity, wide dynamic range |

| Disadvantages | Lower sensitivity | Potential for background fluorescence |

Table 1: Comparison of Colorimetric and Fluorometric LAP Assays.

Application in Microbiology: The LAP Test for Bacterial Identification

In clinical microbiology, the LAP test is a rapid method used for the presumptive identification of catalase-negative, Gram-positive cocci.[5][6][11] It is particularly useful in differentiating Streptococcus, Enterococcus, and Pediococcus species (LAP-positive) from Aerococcus and Leuconostoc species (LAP-negative).[5][6]

Principle of the LAP Test

The test relies on the ability of certain bacteria to produce the enzyme leucine aminopeptidase.[5] A disk impregnated with L-Leucine α-naphthylamide is inoculated with the bacterial colony.[6][7] If the bacterium produces LAP, the substrate is hydrolyzed, releasing α-naphthylamine.[5][6][7] The addition of p-dimethylaminocinnamaldehyde reagent results in the formation of a red color, indicating a positive test.[5][6][7]

Caption: Step-by-step workflow for performing the LAP test for bacterial identification.

Expected Results for Common Bacteria

| Bacterium | LAP Test Result |

| Enterococcus faecalis | Positive |

| Streptococcus pyogenes | Positive |

| Streptococcus pneumoniae | Positive |

| Lactococcus species | Positive |

| Pediococcus species | Positive |

| Aerococcus viridans | Negative |

| Leuconostoc species | Negative |

Table 2: LAP test results for common catalase-negative, Gram-positive cocci.[6][7]

Emerging Applications in Cancer Research

Recent studies have highlighted the potential role of aminopeptidases in cancer progression.[9] Elevated LAP activity has been observed in various tumor cells and is associated with proliferation, invasion, and angiogenesis.[9] L-Leucine α-naphthylamide-based assays are being used to screen for inhibitors of these enzymes, which could represent a novel therapeutic strategy.[9] Furthermore, there is growing interest in the role of leucine metabolism in cancer, with some studies suggesting that leucine supplementation may have pro-tumorigenic effects in certain cancers, such as pancreatic cancer.[12][13] The use of L-Leucine α-naphthylamide allows researchers to investigate the enzymatic component of these complex metabolic pathways.

Practical Considerations and Troubleshooting

-

Substrate Solubility and Stability: L-Leucine α-naphthylamide has limited solubility in water and is typically dissolved in a small amount of a solvent like ethanol or DMSO before being diluted in an aqueous buffer.[3] The substrate solution should be stored at -20°C and protected from light to prevent degradation.[3]

-

Controlling for Background Hydrolysis: Non-enzymatic hydrolysis of the substrate can lead to high background signals. It is essential to include a "no-enzyme" control in each experiment to account for this.

-

Optimizing Incubation Time: The incubation time should be optimized to ensure that the reaction is within the linear range. If the signal is too high, it may indicate that the reaction has reached saturation, and a shorter incubation time or a more dilute sample should be used.

-

Interfering Substances: Certain compounds in biological samples can interfere with the assay. For example, high concentrations of reducing agents may affect the color development step. It is advisable to perform a pilot experiment to validate the assay for a new sample type.

Conclusion

L-Leucine α-naphthylamide remains a cornerstone substrate in research for the detection and quantification of aminopeptidase activity. Its applications are diverse, ranging from routine clinical microbiology to advanced cancer research. The principles behind its use are straightforward, yet the insights it provides into biological processes are profound. As our understanding of the role of peptidases in health and disease continues to grow, the utility of this versatile research tool is set to expand even further.

References

- Matine, M. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit.

- BioVision. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric).

- Microbe Notes. (2023, April 16). LAP Test- Principle, Procedure, Results, Uses.

- National Institutes of Health. (n.d.). Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases.

- Microbe Online. (2015, February 5). Leucine Aminopeptidase (LAP) Test: Principle, Procedure, Results.

- ResearchGate. (2022, January 22). How to perform LAP (leucine aminopeptidase) assay for bacteria without using LAP disks?

- MDPI. (2022, February 18). Regulation of the Leucine Metabolism in Mortierella alpina.

- National Institutes of Health. (n.d.). Leucine-beta-naphthylamide.

- Dalynn Biologicals. (n.d.). LAP DISKS (Leucine Aminopeptidase).

- Online Biology Notes. (2022, August 10). Leucine amino peptidase (LAP) Test - Procedure, Uses and Interpretation.

- National University of Singapore. (n.d.). Assay of leucine aminopeptidase activity in vitro using large-pore reversed-phase chromatography with fluorescence detection.

- National Institutes of Health. (2024, November 4). Double-Edge Effects of Leucine on Cancer Cells.

- Preprints.org. (2023, May 30). Dietary Manipulation of Amino Acids for Cancer Therapy.

- PubMed. (1965). THE OCCURRENCE OF L-LEUCYL-BETA NAPHTHYLAMIDE (LNA) SPLITTING ENZYMES IN SOME AMPHIBIA AND REPTILE VENOMS.

- National Institutes of Health. (2014, March 31). Leucine supplementation differentially enhances pancreatic cancer growth in lean and overweight mice.

- PubMed. (1975). Purification and properties of leucine beta-naphthylamidase from rabbit small-intestinal mucosal cells.

- PubMed. (n.d.). Metabolic engineering of l-leucine production in Escherichia coli and Corynebacterium glutamicum: a review.

- PubMed. (n.d.). L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Leucine β-naphthylamide 732-85-4 [sigmaaldrich.com]

- 4. Leucine-beta-naphthylamide | C16H20N2O | CID 102475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Leucine Aminopeptidase (LAP) Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 7. dalynn.com [dalynn.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leucine supplementation differentially enhances pancreatic cancer growth in lean and overweight mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of L-Leucine α-Naphthylamide

A Senior Application Scientist's Synthesis of Biochemical Principles and Practical Methodologies

Executive Summary

L-Leucine α-naphthylamide stands as a cornerstone chromogenic substrate for the sensitive detection and quantification of aminopeptidase activity, particularly that of Leucine Aminopeptidase (LAP). Its utility is rooted in a straightforward yet elegant mechanism: the enzymatic hydrolysis of the amide bond linking L-leucine to an α-naphthylamine moiety. This cleavage releases α-naphthylamine, a reporter molecule that, upon subsequent chemical reaction, generates a distinct, quantifiable color. This guide provides a comprehensive exploration of this mechanism, from the molecular interactions at the enzyme's active site to the practical design of a robust, self-validating experimental protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of Leucine Aminopeptidases and Their Assay

Leucine aminopeptidases (LAPs; EC 3.4.11.1) are a ubiquitous class of exopeptidases that catalyze the removal of amino acid residues from the N-terminus of proteins and peptides.[1] These enzymes are not merely cellular housekeepers involved in protein turnover; they play critical roles in a vast array of physiological processes, including protein degradation, peptide metabolism, and the processing of bioactive peptides like oxytocin and vasopressin.[2][3] Given their importance, dysregulation of LAP activity has been implicated in various pathological conditions, including cancer, making them valuable as diagnostic biomarkers and potential therapeutic targets.[2]

To probe the function and activity of these vital enzymes, reliable assay methods are paramount. L-Leucine α-naphthylamide serves as a specialized tool for this purpose, acting as a synthetic substrate that allows for the indirect measurement of enzymatic activity through the release of a chromogenic reporter group.[4]

The Core Mechanism: Enzymatic Hydrolysis by Leucine Aminopeptidase

The mechanism of action is a two-stage process: an initial enzymatic hydrolysis followed by a chemical color-forming reaction. The specificity and efficiency of the entire assay hinge on the first stage, which occurs within the enzyme's active site.

The Substrate: L-Leucine α-Naphthylamide

The substrate is an L-leucine derivative where the carboxyl group forms an amide bond with the amino group of α-naphthylamine.[4] The enzyme recognizes the L-leucine residue, conferring substrate specificity, while the α-naphthylamine serves as the latent reporter molecule.

The Enzyme: A Binuclear Zinc Metalloenzyme

Leucine aminopeptidase is a classic example of a metalloenzyme, typically containing two zinc ions (Zn²⁺) per active site, which are essential for its catalytic function.[1] These two cations are bridged by a water molecule, which is primed to act as the key nucleophile in the hydrolytic reaction. The active site is situated within a disk-shaped cavity in the enzyme's hexameric structure.

The Catalytic Cycle

The hydrolysis of L-Leucine α-naphthylamide by LAP proceeds through a well-understood mechanism characteristic of many metalloproteases:

-

Substrate Binding: The L-leucine residue of the substrate docks into the hydrophobic S1 pocket of the enzyme's active site. The terminal amino group and the carbonyl oxygen of the scissile amide bond coordinate with the two zinc ions.

-

Nucleophilic Attack: The zinc-bridging water molecule, now activated and highly nucleophilic, attacks the carbonyl carbon of the amide bond. This step is facilitated by the polarization of the carbonyl bond by one of the zinc ions.

-

Formation of a Tetrahedral Intermediate: The nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate, which is stabilized by coordination with the zinc ions and nearby amino acid residues in the active site.

-

Bond Cleavage & Product Release: The tetrahedral intermediate collapses. The C-N amide bond is cleaved, and the nitrogen atom is protonated, leading to the release of the first product: α-naphthylamine. Subsequently, the second product, L-leucine, is released, regenerating the active site for the next catalytic cycle.

Below is a diagram illustrating the key events in the catalytic mechanism of Leucine Aminopeptidase.

Caption: Catalytic cycle of LAP with L-Leucine α-naphthylamide.

Detection and Quantification: The Chromogenic Reaction

The enzymatic reaction itself is colorless. To quantify the rate of reaction, the released α-naphthylamine must be converted into a colored product. This is typically achieved via a diazo coupling reaction.[5]

-

Diazotization: The enzymatic reaction is stopped, usually by adding a strong acid. A nitrite salt (e.g., sodium nitrite) is then added, which converts the primary aromatic amine (α-naphthylamine) into a diazonium salt.

-

Coupling: A coupling agent, such as Fast Garnet GBC salt, is introduced.[5] This stable diazonium salt readily couples with the diazonium salt of α-naphthylamine to form a highly colored and stable azo dye.[5][6] The intensity of the resulting deep red or purple color is directly proportional to the amount of α-naphthylamine released, and thus to the LAP activity.[5]

-

Spectrophotometry: The concentration of the azo dye is measured by reading the absorbance at its specific λmax (typically between 500-560 nm, depending on the exact coupling agent and conditions).

Experimental Protocol: A Self-Validating System

This protocol provides a robust framework. The trustworthiness of the results relies on the inclusion of appropriate controls.

Reagent Preparation

-

Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.2. The optimal pH for many LAPs is alkaline, facilitating the interaction between the substrate and the enzyme's hydrophobic core.

-

Substrate Stock Solution: L-Leucine α-naphthylamide dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO or Methanol) and then diluted in Assay Buffer to the final working concentration (e.g., 1-2 mM).

-

Enzyme Solution: Purified enzyme or biological sample (e.g., serum, cell lysate) diluted in cold Assay Buffer.

-

Stop Solution: 2 M Hydrochloric Acid (HCl).

-

Color Reagent A: Sodium Nitrite solution (e.g., 0.2% w/v in water). Prepare fresh.

-

Color Reagent B: Ammonium Sulfamate solution (e.g., 0.5% w/v in water).

-

Color Reagent C: N-(1-Naphthyl)ethylenediamine dihydrochloride or a Fast Garnet GBC salt solution in an appropriate solvent (e.g., 0.05% w/v).[7]

Step-by-Step Assay Procedure

-

Setup: Label microcentrifuge tubes or a 96-well plate for Test, Blank (no enzyme), and Negative Control (no substrate).

-

Reaction Initiation: To each tube, add 500 µL of pre-warmed (37°C) Assay Buffer and 100 µL of Substrate Solution.

-

Enzyme Addition: Add 100 µL of the Enzyme Solution to the "Test" wells. Add 100 µL of Assay Buffer to the "Blank" wells.

-

Incubation: Incubate all tubes at 37°C for a defined period (e.g., 30-60 minutes). This time should be within the linear range of the reaction, which must be determined empirically.

-

Reaction Termination: Stop the reaction by adding 250 µL of Stop Solution (HCl) to all tubes.

-

Color Development:

-

Add 250 µL of Color Reagent A (Sodium Nitrite) to all tubes, mix, and let stand for 3 minutes at room temperature.

-

Add 250 µL of Color Reagent B (Ammonium Sulfamate) to decompose excess nitrite, mix, and let stand for 5 minutes.

-

Add 250 µL of Color Reagent C (Coupling Agent), mix, and allow color to develop for 10-15 minutes.

-

-

Data Acquisition: Measure the absorbance of the solution at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

Causality and Self-Validation

-

Why pH 7.2-8.0? Most LAPs exhibit optimal activity in a slightly alkaline environment.[3]

-

Why 37°C? This temperature is a standard for mimicking physiological conditions and ensures a high reaction rate without denaturing most enzymes.

-

The Blank is Crucial: The "Blank" tube corrects for any non-enzymatic hydrolysis of the substrate and any background absorbance from the reagents, ensuring the measured signal is due solely to enzymatic activity.

-

Linearity is Key: Enzyme activity must be calculated from the linear phase of the reaction. A time-course experiment is essential to establish this range for your specific conditions.

-

Inhibitor Control: To confirm the activity is from a metallo-aminopeptidase, a parallel reaction can be run with a known inhibitor, such as EDTA (a metal chelator) or bestatin. A significant reduction in activity validates the assay's specificity.

The entire experimental workflow is visualized below.

Caption: Experimental workflow for the LAP activity assay.

Data Interpretation and Quantitative Analysis

Enzyme activity is calculated using the Beer-Lambert law (A = εcl). The change in absorbance per minute (ΔA/min) is used to determine the reaction rate.

Activity (Units/L) = (ΔA/min * Total Volume * 1000) / (ε * Sample Volume * Path Length)

Where:

-

ΔA/min: Rate of absorbance change (Test rate - Blank rate).

-

Total Volume: Total volume of the assay in mL.

-

ε (Molar Extinction Coefficient): A critical parameter for the specific azo dye formed. This value can vary and should ideally be determined by generating a standard curve with known concentrations of α-naphthylamine. For similar chromophores like p-nitroaniline, a value of 9,900 M⁻¹cm⁻¹ at 405 nm is used, but this is only an approximation for the α-naphthylamine-derived azo dye.[8]

-

Sample Volume: Volume of the enzyme sample used in mL.

-

Path Length: Cuvette path length in cm (usually 1 cm).

| Parameter | Typical Value / Condition | Rationale / Reference |

| Substrate | L-Leucine α-naphthylamide | Chromogenic substrate for aminopeptidases.[4] |

| Enzyme | Leucine Aminopeptidase (LAP) | Specifically cleaves N-terminal leucine.[1] |

| Optimal pH | 7.2 - 8.0 | Ensures maximal enzyme activity.[3] |

| Optimal Temperature | 37°C - 50°C | Balances reaction rate with enzyme stability. |

| Key Cofactors | Zn²⁺ (integral), Mg²⁺/Mn²⁺ (activators) | LAP is a zinc metalloenzyme; other divalent cations can enhance activity.[1] |

| Inhibitors | EDTA, Bestatin, Amastatin | Used to confirm the specificity of the assay. |

| Detection Wavelength (λmax) | ~500 - 560 nm | Corresponds to the peak absorbance of the final azo dye product. |

| Kₘ (Michaelis Constant) | Varies (typically in the µM to mM range) | Depends on the specific enzyme source, metal ion content, and conditions.[4] |

Conclusion

The use of L-Leucine α-naphthylamide provides a robust and reliable method for assaying Leucine Aminopeptidase activity. Its mechanism of action, centered on enzymatic cleavage to release a reporter molecule, is a classic strategy in enzymology. By understanding the intricacies of the catalytic mechanism, the subsequent chromogenic reaction, and the principles of a self-validating protocol, researchers can confidently employ this substrate to gain critical insights into biological systems and advance drug discovery efforts targeting this important class of enzymes.

References

- RU2169925C1, Method for determining leucine aminopeptidase activity, Google P

- Mechanism of activity staining. α-Naphthylamine is produced by...

- Allen, M. P., & Carpenter, F. H. (1987). Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens. Biochemistry, 26(25), 8276–8283. [Link]

- Cortes-Cabrera, A., et al. (2013). Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases. PLoS One, 8(8), e72899. [Link]

- Al-Abachi, M. Q., & Al-Ghabsha, T. S. (2019). Spectrophotometric Determination of 1-Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. Education and Science Journal, 28(3), 18-30. [Link]

- Nagel, W., Willig, F., & Schmidt, F. H. (1964). Simplified Estimation of Leucine Aminopeptidase (LAP) Activity. Clinical Chemistry, 10(11), 977-982. [Link]

- Li, Y., et al. (2003). Assay of leucine aminopeptidase activity in vitro using large-pore reversed-phase chromatography with fluorescence detection.

- p-Sulfobenzeneazo-alpha-naphthylamine, PubChem, [Link]

- Hosen, M. J., et al. (2023). Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. Journal of Textile Engineering & Fashion Technology, 9(6), 182-188. [Link]

- Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric), BioVision Inc., [Link]

- Optical properties of Azo Dye (1-Phenylazo-2Naphthol)

- Uete, T., et al. (1973). Studies of the clinical application of serum leucine aminopeptidase (LAP) activity determined with leucinamide as substrate. Journal of the Medical Society of Toho University, 20(5), 585-592. [Link]

- Luna-Bárcenas, G., et al. (2014). Kinetics and conformational stability studies of recombinant leucine aminopeptidase. International Journal of Biological Macromolecules, 64, 256-261. [Link]

- Leucyl aminopeptidase, Wikipedia, [Link]

Sources

- 1. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]

- 2. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. RU2169925C1 - Method for determining leucine aminopeptidase activity - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

L-Leucine α-Naphthylamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of L-Leucine α-naphthylamide, a key substrate in the study of aminopeptidases. We will delve into its chemical structure, biological function, and practical applications in experimental settings, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Significance of L-Leucine α-Naphthylamide in Enzymology

L-Leucine α-naphthylamide is a specialized amino acid derivative that serves as a crucial tool in various biochemical applications.[1] Its primary utility lies in its role as a chromogenic substrate for determining the activity of leucine aminopeptidases (LAPs) and other related enzymes.[2] Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[3] These enzymes are integral to numerous physiological processes, including protein maturation, digestion, and cellular signaling. Consequently, the study of their activity is vital in both fundamental biological research and in the development of therapeutic agents.

The unique structure of L-Leucine α-naphthylamide, which incorporates a naphthyl group, facilitates its interaction with biological systems and makes it a valuable substrate for enzyme assays.[1] The enzymatic hydrolysis of the amide bond releases α-naphthylamine, a compound that can be readily detected and quantified, thus providing a measure of enzyme activity.

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of L-Leucine α-naphthylamide is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₂O | [1][4] |

| Molecular Weight | 256.34 g/mol | [4][5] |

| CAS Number | 203793-55-9 | [1][4] |

| Appearance | Powder | |

| Melting Point | 79-85 °C | [1] |

| Solubility | Insoluble in water | |

| Storage Temperature | 0-8°C | [1] |

Structure:

L-Leucine α-naphthylamide is an amide formed from the amino acid L-leucine and α-naphthylamine. The L-leucine moiety provides the specificity for leucine aminopeptidases, while the α-naphthylamine group serves as the reporter molecule upon cleavage.

Principle of Enzymatic Cleavage and Detection

The utility of L-Leucine α-naphthylamide as an enzyme substrate is centered on a straightforward yet sensitive detection principle. Leucine aminopeptidases recognize and bind to the L-leucine residue of the substrate. The enzyme then catalyzes the hydrolysis of the amide bond linking the leucine to the α-naphthylamine.

This enzymatic reaction yields two products: L-leucine and free α-naphthylamine. The liberated α-naphthylamine can then be detected and quantified using various methods, most commonly through a colorimetric reaction. A widely used method involves the diazotization of α-naphthylamine with a reagent such as N-(1-Naphthyl)ethylenediamine, which forms a stable and intensely colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of α-naphthylamine released and, therefore, to the aminopeptidase activity.

Figure 1. Workflow of enzymatic cleavage and detection. This diagram illustrates the enzymatic hydrolysis of L-Leucine α-naphthylamide by leucine aminopeptidase and the subsequent colorimetric detection of the released α-naphthylamine.

Experimental Protocol: Colorimetric Assay of Leucine Aminopeptidase Activity

This protocol provides a robust method for determining leucine aminopeptidase activity in biological samples using L-Leucine α-naphthylamide as the substrate.

Materials:

-

L-Leucine α-naphthylamide

-

Tricine buffer (or other suitable buffer, pH 7.5-8.5)

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

Fast Garnet GBC salt solution (or other suitable diazotizing reagent)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer and cuvettes (or microplate reader)

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of L-Leucine α-naphthylamide in a suitable organic solvent (e.g., methanol or DMSO) due to its poor solubility in water. A typical stock concentration is 10-20 mM.

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, combine the following:

-

Buffer (e.g., 100 µL of 50 mM Tricine, pH 8.0)

-

Substrate solution (e.g., 10 µL of a diluted working solution to achieve a final concentration of 0.5-2 mM)

-

-

Enzyme Reaction Initiation: Add the enzyme sample (e.g., 10-50 µL) to the reaction mixture to initiate the reaction. The final volume should be consistent across all samples.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Reaction Termination: Stop the enzymatic reaction by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA) to a final concentration of 5-10%.

-

Color Development: Add the diazotizing reagent (e.g., Fast Garnet GBC salt solution) to the terminated reaction mixture. Allow the color to develop for a specified time (e.g., 10-15 minutes) at room temperature.

-

Measurement: Measure the absorbance of the resulting colored solution at the appropriate wavelength (typically around 520-550 nm for the azo dye).

-

Standard Curve: To quantify the enzyme activity, a standard curve should be prepared using known concentrations of α-naphthylamine.

-

Calculation: Calculate the enzyme activity based on the absorbance values and the standard curve. Activity is typically expressed in units such as µmol of product formed per minute per mg of protein.

Figure 2. Step-by-step experimental workflow. This flowchart outlines the key steps for performing a colorimetric assay of leucine aminopeptidase activity using L-Leucine α-naphthylamide.

Applications in Research and Drug Development

The use of L-Leucine α-naphthylamide extends across various research and development domains:

-

Enzyme Characterization: It is instrumental in determining the kinetic parameters (Km and Vmax) of leucine aminopeptidases from different biological sources.[6]

-

Drug Discovery: This substrate is widely used in high-throughput screening assays to identify and characterize inhibitors of aminopeptidases, which are potential therapeutic targets for various diseases, including cancer and infectious diseases.[1]

-

Clinical Diagnostics: Assays based on similar principles have been developed for diagnostic purposes, for instance, to measure aminopeptidase activity in biological fluids as potential biomarkers.

-

Cell Biology: It can be employed to study the localization and regulation of aminopeptidase activity within cells and tissues.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling L-Leucine α-naphthylamide and its reaction products.

-

L-Leucine α-Naphthylamide: While specific hazard information for the alpha-isomer is limited, it is prudent to handle it with the care afforded to any laboratory chemical. Avoid inhalation of dust and contact with skin and eyes.[7][8]

-

α-Naphthylamine: The liberated α-naphthylamine is a known hazardous substance. It is classified as a carcinogen and is toxic if inhaled, ingested, or absorbed through the skin. Therefore, all handling of the reaction products and waste should be conducted in a well-ventilated area, preferably a fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety glasses) should be worn.[9]

Always consult the Safety Data Sheet (SDS) for L-Leucine α-naphthylamide and all other reagents used in the assay for complete and up-to-date safety information.

Conclusion

L-Leucine α-naphthylamide remains a cornerstone substrate for the investigation of leucine aminopeptidase activity. Its well-defined chemical properties and the straightforward principle of its enzymatic cleavage and detection make it an invaluable tool for researchers and drug development professionals. By following robust experimental protocols and adhering to safety guidelines, scientists can effectively leverage this compound to advance our understanding of enzyme function and to accelerate the discovery of novel therapeutics.

References

- PubChem. Leucine-beta-naphthylamide. [Link]

- Hanson, H., Bohley, P., & Mannsfeldt, H. G. (1963). [ON THE USE OF L-LEUCINE-BETA-NAPHTHYLAMIDE AS A SPECIFIC SUBSTRATE FOR DETERMINATION OF LEUCINE AMINOPEPTIDASE]. Clinica Chimica Acta, 8, 555-564. [Link]

- Breckland Scientific Supplies Ltd. (2018).

- Behal, F. J., Little, G. H., & Klein, R. A. (1969). A comparison of aminoacyl-β-naphthylamide hydrolases in extracts of human tissues. Biochemical Journal, 114(3), 501–506. [Link]

- Centers for Disease Control and Prevention. (1994). NAPHTHYLAMINES, α and β. NIOSH Manual of Analytical Methods. [Link]

- Zhao, Y., et al. (2022). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. AMB Express, 12(1), 1-12. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. [ON THE USE OF L-LEUCINE-BETA-NAPHTHYLAMIDE AS A SPECIFIC SUBSTRATE FOR DETERMINATION OF LEUCINE AMINOPEPTIDASE] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Leucine-beta-naphthylamide | C16H20N2O | CID 102475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A comparison of aminoacyl-β-naphthylamide hydrolases in extracts of human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 8. uprm.edu [uprm.edu]

- 9. cdc.gov [cdc.gov]

L-Leucine α-Naphthylamide: A Comprehensive Technical Guide to Substrate Specificity and Enzymatic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine α-naphthylamide stands as a cornerstone chromogenic substrate in the study of aminopeptidases, a ubiquitous class of enzymes crucial to cellular protein turnover, antigen presentation, and the processing of bioactive peptides. This technical guide provides an in-depth exploration of the substrate specificity of L-Leucine α-naphthylamide, delving into the enzymatic mechanisms that govern its hydrolysis. Authored for the discerning researcher, this document moves beyond mere protocol, offering a rationale-driven narrative that elucidates the causality behind experimental design. We will dissect the structural determinants of substrate recognition by key aminopeptidase families, present detailed, field-proven methodologies for robust enzymatic assays, and provide a framework for the interpretation of kinetic data. Through a synthesis of foundational biochemical principles and practical application, this guide aims to empower scientists in their pursuit of novel enzyme inhibitors and a deeper understanding of proteolytic processes.

Introduction: The Significance of L-Leucine α-Naphthylamide in Peptidase Research

Aminopeptidases are a diverse group of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] Their profound involvement in a myriad of physiological and pathological processes has rendered them attractive targets for therapeutic intervention. The characterization of these enzymes and the screening for their inhibitors necessitate reliable and specific assays. Chromogenic substrates, such as L-Leucine α-naphthylamide, have become indispensable tools in this endeavor, offering a straightforward and quantifiable means of monitoring enzyme activity.[2]

The utility of L-Leucine α-naphthylamide stems from its chemical design: an L-leucine residue, preferentially recognized by a significant subset of aminopeptidases, is linked via an amide bond to an α-naphthylamine moiety. Enzymatic cleavage of this bond liberates α-naphthylamine, a chromophore that can be readily detected and quantified, most commonly through a subsequent diazotization-coupling reaction to produce a stable, colored azo dye.[3] This guide will provide a comprehensive overview of the principles and practices governing the use of L-Leucine α-naphthylamide in the research and drug development landscape.

Enzymatic Basis of Substrate Specificity

The specificity of an enzyme for its substrate is a fundamental principle of biochemistry, dictated by the intricate three-dimensional architecture of the enzyme's active site. In the case of L-Leucine α-naphthylamide, its primary targets are members of the M1 and M17 families of metalloaminopeptidases.[4]

The M17 Family: Leucine Aminopeptidases

The M17 family, commonly known as leucine aminopeptidases (LAPs), exhibits a pronounced preference for cleaving large, hydrophobic amino acid residues from the N-terminus of peptides.[5][6] This specificity is a direct consequence of the structural features of their S1 binding pocket, which is the part of the active site that accommodates the side chain of the N-terminal amino acid of the substrate. The S1 pocket of M17 peptidases is typically a narrow and deeply hydrophobic cleft, optimally shaped to accommodate the isobutyl side chain of leucine.[7] This structural complementarity maximizes favorable van der Waals interactions and hydrophobic effects, leading to a lower Michaelis constant (Km) and efficient catalysis. While leucine is the preferred substrate, other bulky hydrophobic residues such as methionine and phenylalanine may also be cleaved, albeit with lower efficiency.[8]

The M1 Family: Aminopeptidase N

In contrast to the M17 family, the M1 family of aminopeptidases, which includes aminopeptidase N (APN), displays a broader substrate specificity.[5] While they can efficiently hydrolyze substrates with N-terminal neutral and basic amino acids, including leucine, their S1 pocket is generally more accommodating than that of the M17 family.[9] This allows for the binding of a wider range of amino acid side chains. Consequently, when using L-Leucine α-naphthylamide to assay a mixed enzyme sample, it is important to consider that the observed activity may be a composite of the activities of multiple aminopeptidases.

The Catalytic Mechanism: A Role for Divalent Metal Ions

Leucine aminopeptidases are metalloenzymes, typically containing two zinc ions in their active site that are essential for catalysis.[8] These divalent cations play a crucial role in activating a water molecule, which then acts as a nucleophile to attack the scissile peptide bond of the substrate. The general mechanism involves the coordination of the substrate's N-terminal amino group and the carbonyl oxygen of the peptide bond to the zinc ions, which polarizes the carbonyl group and facilitates the nucleophilic attack by the activated water molecule. This leads to the formation of a tetrahedral intermediate that subsequently collapses, resulting in the cleavage of the peptide bond and the release of the N-terminal amino acid and the α-naphthylamine.

Conclusion and Future Perspectives

L-Leucine α-naphthylamide remains a valuable and widely used tool for the characterization of aminopeptidase activity. Its specificity for leucine-preferring aminopeptidases, coupled with a robust and sensitive detection method, ensures its continued relevance in both basic research and drug discovery. A thorough understanding of the enzymatic basis of its hydrolysis, as detailed in this guide, is paramount for the design of meaningful experiments and the accurate interpretation of results. Future advancements in this field may involve the development of novel chromogenic or fluorogenic substrates with enhanced specificity for individual aminopeptidase isozymes, as well as substrates with improved kinetic properties and in vivo stability for cell-based and in vivo imaging applications. The principles and methodologies outlined in this guide provide a solid foundation for researchers to effectively utilize L-Leucine α-naphthylamide and to contribute to the expanding knowledge of the vital roles of aminopeptidases in health and disease.

References

- Allen, M. P., Yamada, A. H., & Carpenter, F. H. (1983). Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens. Biochemistry, 22(16), 3778–3783. [Link]

- Bryce, G. F., & Rabin, B. R. (1964). The assay and reaction kinetics of leucine aminopeptidase from swine kidney. The Biochemical journal, 90(3), 509–512. [Link]

- Dalal, K., & Klemba, M. (2015). Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases. PloS one, 10(3), e0121333. [Link]

- Green, M. N., Tsou, K. C., Bressler, R., & Seligman, A. M. (1955). The colorimetric determination of leucine aminopeptidase activity with L-leucyl-beta-naphthylamide hydrochloride. Archives of biochemistry and biophysics, 57(2), 458–474. [Link]

- Hanson, H., Bohley, P., & Mannsfeldt, H. G. (1963). [On the use of L-leucine-beta-naphthylamide as a specific substrate for determination of leucine aminopeptidase]. Clinica chimica acta; international journal of clinical chemistry, 8, 555–564. [Link]

- Huang, H., Chen, Y., & Xi, C. (2009). Novel and highly sensitive fluorescent assay for leucine aminopeptidases. Analytical biochemistry, 391(1), 11–16. [Link]

- Jarjees, I. A., & Sa'eed, S. A. R. (2020). Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline.

- Jones, W. M., & Yarbrough, L. R. (1986). Determination of leucine aminopeptidase using phenylalanyl-3-thia-phenylalanine as substrate. Analytical biochemistry, 154(2), 552–558. [Link]

- Leucyl aminopeptidase. (2023, November 28). In Wikipedia. [Link]

- Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological chemistry, 387(12), 1535–1544. [Link]

- McGowan, S., Porter, C. J., Lowther, J., Stack, C. M., Tregaskes, C. A., Skinner-Adams, T. S., ... & Whisstock, J. C. (2013). Structure of the Plasmodium falciparum M17 aminopeptidase and significance for the design of drugs targeting the neutral exopeptidases. The Journal of biological chemistry, 288(21), 14839–14853. [Link]

- Milisavljevic, A., Bjelic, S., & Stojanovic, M. (2019). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry, 58(10), 1334–1347. [Link]

- Sani, M. A., & Nathan, S. (2013). Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei. BMC microbiology, 13, 111. [Link]

- Skinner-Adams, T. S., Stack, C. M., Trenholme, K. R., Brown, C. L., Grembecka, J., Lowther, J., ... & Dalton, J. P. (2010). Fingerprinting the substrate specificity of M1 and M17 aminopeptidases of human malaria, Plasmodium falciparum. PloS one, 5(2), e9395. [Link]

- U.S. Environmental Protection Agency. (1993). Nitrogen, nitrite, low ionic-strength water, colorimetry, diazotization, automated-segmented flow.

- Verma, S., & Sharma, S. (2023). Aminopeptidase M17 in bacteria: insights into structure, function, and potential as a drug target. Journal of bacteriology, 205(1), e00283-22. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nemi.gov [nemi.gov]

- 3. Determination of leucine aminopeptidase using phenylalanyl-3-thia-phenylalanine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. primescholars.com [primescholars.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Leucine α-Naphthylamide in Enzyme Assays: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Understanding the Substrate

L-Leucine α-naphthylamide (and its widely used β-isomer) is a synthetic molecule designed to act as a specific substrate for certain proteolytic enzymes, most notably Leucine Aminopeptidase (LAP).[1] Structurally, it consists of an L-Leucine amino acid linked to a naphthylamine group via a peptide bond. The utility of this compound in an assay format hinges on the enzymatic cleavage of this bond.

The core principle is elegant in its simplicity: in its intact form, the substrate is non-detectable or has baseline spectral properties. Upon enzymatic action, the naphthylamine moiety is liberated. This free naphthylamine is the reporter molecule, which can then be detected and quantified through one of two primary methods: a colorimetric reaction or by measuring its intrinsic fluorescence.[2][3]

Table 1: Physicochemical Properties of L-Leucine β-naphthylamide

| Property | Value | Source(s) |

| Synonym(s) | L-Leucine-2-naphthylamide | |

| CAS Number | 732-85-4 | [4] |

| Molecular Formula | C₁₆H₂₀N₂O | [4][5] |

| Molecular Weight | 256.34 g/mol | [4][5] |

| Form | Powder | [4] |

| Solubility | Insoluble in water | [4] |

| Storage Temperature | -20°C | [4] |

Note: The α- and β-isomers have the same molecular formula and weight, differing only in the attachment point of the amine to the naphthalene ring. The β-isomer is more commonly cited in commercial assay kits and literature.

The Central Enzyme: Leucine Aminopeptidase (LAP)

Leucine aminopeptidases (LAPs; EC 3.4.11.1) are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[2][6] These enzymes are ubiquitous, found in animals, plants, and prokaryotes, where they play crucial roles in protein turnover, cell maintenance, and growth.[2][6] In a clinical context, elevated LAP levels in the blood can be indicative of liver damage, particularly conditions involving the bile ducts, making LAP a relevant biomarker for certain hepatobiliary diseases.[7][8] In microbiology, the presence or absence of LAP activity is a key biochemical marker used to differentiate between various species of catalase-negative, Gram-positive cocci.[9][10][11]

The Assay Mechanism: From Enzymatic Cleavage to Signal Detection

The assay quantifies enzyme activity by measuring the rate at which free naphthylamine is produced. This process can be broken down into two fundamental stages: the enzymatic reaction and the detection reaction.

Stage 1: The Enzymatic Reaction

The process is initiated by mixing the sample containing the putative LAP enzyme with the L-Leucine-naphthylamide substrate under optimized buffer conditions. The enzyme's active site recognizes and binds the L-Leucine residue, subsequently hydrolyzing the peptide bond and releasing L-Leucine and free naphthylamine.

Figure 1: Enzymatic hydrolysis of L-Leucine α-naphthylamide by Leucine Aminopeptidase (LAP).

Stage 2: The Detection Reaction & Methodologies

The choice of detection method depends on the required sensitivity, available equipment, and the nature of the experiment (qualitative vs. quantitative).

Colorimetric Detection: This is the most common method, particularly for microbiological identification. The liberated naphthylamine is coupled with a chromogenic reagent to produce a vividly colored compound.[12] A widely used reagent is p-dimethylaminocinnamaldehyde , which reacts with the primary amine of naphthylamine to form a red Schiff base.[10][11] The intensity of the red color is directly proportional to the amount of naphthylamine released and thus to the LAP activity.

Fluorometric Detection: For higher sensitivity, the intrinsic fluorescence of the released β-naphthylamine can be measured.[3] This method avoids a second chemical reaction step and can detect lower concentrations of the product. The sample is excited with UV light (e.g., 280-340 nm), and the resulting emission is measured at a longer wavelength (e.g., 400-460 nm).[3][6]

Table 2: Comparison of Colorimetric and Fluorometric Detection Methods

| Feature | Colorimetric Method | Fluorometric Method |

| Principle | Chemical coupling to form a colored product (Schiff base).[10] | Detection of the intrinsic fluorescence of naphthylamine.[3] |

| Key Reagents | L-Leucine-naphthylamide, p-dimethylaminocinnamaldehyde.[9] | L-Leucine-naphthylamide. |

| Equipment | Spectrophotometer or Microplate Reader (Visible Spectrum) / Visual assessment. | Fluorometer or Fluorescent Microplate Reader. |

| Sensitivity | Lower; suitable for high enzyme concentrations.[2] | Higher; can detect <0.1 mU of activity.[2][6] |

| Primary Use Case | Qualitative/semi-quantitative microbiological assays.[9][11] | Quantitative research assays, inhibitor screening.[2] |

| Pros | Simple, rapid, low cost, visual result. | High sensitivity, wider dynamic range.[3] |

| Cons | Less sensitive, second reaction step required. | Requires more specialized equipment, potential for background fluorescence. |

Field-Proven Experimental Protocols

The following protocols are presented to illustrate the practical application of L-Leucine-naphthylamide assays. As a self-validating system, each protocol includes essential controls to ensure the trustworthiness of the results.

Protocol 1: Qualitative LAP Test for Bacterial Identification

This rapid test is invaluable for the presumptive identification of catalase-negative, Gram-positive cocci.[10] Enterococcus and Streptococcus pyogenes, for example, are LAP-positive, while Leuconostoc species are LAP-negative.[10][11]

Figure 2: Standard workflow for the qualitative microbiological LAP disk test.

Methodology:

-

Preparation: Aseptically place a commercially available LAP disk, impregnated with L-Leucine-β-naphthylamide, into a sterile petri dish. Moisten the disk slightly with sterile distilled water, being careful not to supersaturate it.[10][11]

-

Inoculation: Using a sterile wooden applicator stick or inoculating loop, pick several well-isolated colonies of the test organism (18-24 hour pure culture) and smear them heavily onto the disk.[9][11]

-

Incubation: Allow the disk to incubate at ambient temperature for 5 minutes. This period allows the bacterial enzymes to hydrolyze the substrate.[10][11]

-

Development: Add one drop of the cinnamaldehyde reagent directly onto the inoculated area of the disk.[11]

-

Interpretation: Observe for a color change within 3 minutes.[11]

Trustworthiness - Essential Controls:

-

Positive Control: Enterococcus faecalis (ATCC 29212). This organism should yield a strong positive (red) result.[11]

-

Negative Control: Aerococcus viridans (ATCC 11563). This organism should yield a negative result.[11]

-

Rationale: Running controls with each new batch of reagents and with each set of tests is non-negotiable. It validates that the reagents are active and that the procedure is performed correctly, preventing false-negative or false-positive interpretations.[11]

Protocol 2: Quantitative Fluorometric LAP Assay in a 96-Well Plate Format

This protocol is designed for researchers needing to quantify LAP activity in biological samples like cell lysates or tissue homogenates.

Figure 3: Workflow for a quantitative, fluorescence-based LAP activity assay.

Methodology:

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme.[2][6] Determine the total protein concentration of the lysate (e.g., via BCA assay) for later normalization.[2]

-

Standard Curve: Prepare a serial dilution of β-naphthylamine in the assay buffer. This is the cornerstone of quantitation, allowing the conversion of arbitrary fluorescence units (RFU) to a molar amount of product formed.

-

Assay Setup (96-well black, clear-bottom plate):

-

Standard Wells: Add assay buffer and the corresponding β-naphthylamine standard concentrations.

-

Sample Wells: Add a specific volume of your sample lysate (e.g., 5-50 µL).[6]

-

No-Enzyme Control Well: Add assay buffer only. This accounts for background fluorescence.

-

Sample Background Control Well: Add sample lysate but substitute the substrate with assay buffer in the next step. This accounts for any intrinsic fluorescence in your sample.

-

-

Reaction Initiation: Add the L-Leucine-β-naphthylamide substrate solution to all wells to initiate the reaction. The final concentration of the substrate should be optimized but is typically in the low millimolar range.

-

Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C). Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex/Em = 340/425 nm) either kinetically (multiple readings over time) or as an endpoint measurement after a fixed incubation period (e.g., 30-60 minutes).

-

Data Analysis: a. Subtract the background fluorescence readings from all standard and sample readings. b. Plot the standard curve of RFU vs. pmol of β-naphthylamine. c. Use the standard curve to determine the amount of β-naphthylamine generated in each sample well. d. Calculate the LAP activity, typically expressed as pmol of substrate hydrolyzed per minute per mg of total protein.

Trustworthiness - The Rationale Behind Controls:

-

Standard Curve: Essential for converting a relative signal (RFU) into an absolute quantity. Without it, the assay is merely qualitative.

-

No-Enzyme Control: Defines the baseline signal from the substrate and buffer alone, ensuring that any increase in signal is enzyme-dependent.

-

Sample Background Control: Crucial for complex biological samples which may contain endogenous fluorescent molecules. This control isolates the fluorescence generated specifically by the enzymatic reaction.

Conclusion and Future Perspective

L-Leucine α-naphthylamide and its isomers remain indispensable tools in the scientist's arsenal. Their application spans from rapid, decisive diagnostic tests in clinical microbiology to sensitive, quantitative measurements in basic research and drug discovery.[1][4][10] The fundamental principle—linking enzymatic activity to the release of a detectable naphthylamine group—is robust and adaptable. By understanding the core mechanism and implementing rigorous, well-controlled protocols, researchers can leverage these assays to generate high-quality, trustworthy data, furthering our understanding of enzyme function in both health and disease.

References

- Microbe Notes. (2023, April 16). LAP Test- Principle, Procedure, Results, Uses. [Link][10]

- BioVision Inc. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric).

- Online Biology Notes. (2022, August 10). Leucine amino peptidase (LAP)

- Matesy. Leucine Aminopeptidase (LAP) Activity Assay Kit. (Product Manual). [Link][8]

- Gui, C., et al. (2013). Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases. PMC, NIH. [Link][2]

- Microbe Online. (2015, February 5). Leucine Aminopeptidase (LAP) Test: Principle, Procedure, Results. [Link][12]

- Fujita, M., et al. (1975). Studies of the clinical application of serum leucine aminopeptidase (LAP) activity determined with leucinamide as substrate. Gastroenterologia Japonica. [Link][14]

- Li, F., et al. (2003). Assay of leucine aminopeptidase activity in vitro using large-pore reversed-phase chromatography with fluorescence detection.

- UCSF Health. (2023, February 28). Leucine aminopeptidase blood test. [Link][9]

- Patsnap. (2025, May 9). How to Design a Colorimetric Assay for Enzyme Screening. [Link][13]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [scholarbank.nus.edu.sg]

- 4. L-Leucine β-naphthylamide 732-85-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. assaygenie.com [assaygenie.com]

- 8. ucsfhealth.org [ucsfhealth.org]

- 9. microbenotes.com [microbenotes.com]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. Leucine Aminopeptidase (LAP) Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 12. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]

L-Leucine α-Naphthylamide: A Technical Guide for Interrogating Aminopeptidase Activity in the Context of Protein Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The dynamic balance between protein synthesis and degradation, collectively known as protein homeostasis, is fundamental to cellular function. While the synthesis of new proteins is a cornerstone of cellular growth and maintenance, the selective removal of peptides and proteins by proteases is equally critical. Leucine aminopeptidases (LAPs) are a class of exopeptidases that play a significant role in the final stages of protein turnover by cleaving N-terminal amino acids from peptides. This technical guide provides an in-depth exploration of L-Leucine α-naphthylamide as a key chemical tool to probe the activity of these important enzymes. We will delve into the biochemical principles underlying its use, provide detailed experimental protocols for both fluorometric and colorimetric assays, and discuss the application of these methods in elucidating cellular processes and in the discovery of novel therapeutic agents. It is crucial to note that while LAPs are integral to protein turnover, assays utilizing L-Leucine α-naphthylamide directly measure aminopeptidase activity, offering an indirect but valuable window into the complex world of protein homeostasis, rather than a direct quantification of protein synthesis rates.

Introduction: The Significance of Leucine Aminopeptidases in Cellular Function

Leucine aminopeptidases (LAPs) are ubiquitous metalloenzymes that catalyze the hydrolysis of leucine and other amino acids from the N-terminus of peptides and proteins.[1][2] These enzymes are not merely involved in non-specific protein degradation; they play crucial roles in a variety of cellular processes, including:

-

Protein Turnover and Quality Control: LAPs contribute to the degradation of proteins, thereby maintaining a healthy proteome by removing old or damaged proteins.[3][4]

-

Bioactive Peptide Processing: They are involved in the maturation and regulation of bioactive peptides, such as hormones and neuropeptides.[2][4]

-

Antigen Presentation: LAPs can trim peptides for presentation by MHC class I molecules, a critical step in the adaptive immune response.[4]

-

Cellular Signaling: The activity of LAPs can influence signaling pathways by modulating the levels of signaling peptides.

Given their involvement in such fundamental processes, the dysregulation of LAP activity has been implicated in various pathological conditions, including cancer and neurodegenerative diseases.[5] This makes LAPs attractive targets for therapeutic intervention.[6]

L-Leucine α-naphthylamide is a synthetic substrate that has become an invaluable tool for studying LAP activity.[7] Its structure, comprising an L-leucine residue linked to an α-naphthylamine group, allows for the sensitive detection of LAP-mediated cleavage.

The Chemistry of Detection: Mechanism of Action

The utility of L-Leucine α-naphthylamide lies in its elegant mechanism of action. In the presence of a leucine aminopeptidase, the substrate is hydrolyzed, cleaving the peptide bond between the leucine residue and the α-naphthylamine moiety. This enzymatic reaction releases free α-naphthylamine, a reporter molecule whose presence can be quantified.

Figure 2: Workflow for the fluorometric LAP assay.

Colorimetric Assay Protocol

This protocol is also adaptable to a 96-well plate format.

Materials:

-

L-Leucyl-β-naphthylamide hydrochloride (a common alternative for colorimetric assays)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme preparation

-

1 M HCl

-

0.1% (w/v) Sodium Nitrite

-

0.5% (w/v) Ammonium Sulfamate

-

0.05% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in 45% ethanol

-

96-well clear microplate

-

Spectrophotometric microplate reader (absorbance at ~560 nm)

Procedure:

-

Prepare a working solution of L-Leucyl-β-naphthylamide in Assay Buffer.

-

Pipette 100 µL of your enzyme preparation into the sample wells. For the "no enzyme" control, add 100 µL of Assay Buffer.

-

Initiate the reaction by adding 100 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 1 M HCl to each well.

-

Add 50 µL of 0.1% Sodium Nitrite to each well and incubate for 3 minutes at room temperature.

-

Add 50 µL of 0.5% Ammonium Sulfamate to each well to quench the excess nitrite, and incubate for 2 minutes.

-

Add 50 µL of 0.05% N-(1-Naphthyl)ethylenediamine solution to each well. A pink/purple color will develop.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at ~560 nm.

Data Analysis and Interpretation

4.1. Calculating Enzyme Activity

-

Standard Curve: For the fluorometric assay, plot the fluorescence readings of the α-naphthylamine standards against their known concentrations to generate a standard curve. For the colorimetric assay, a standard curve of a known concentration of the final colored product can be prepared.

-

Determine the Concentration of Released α-Naphthylamine: Use the standard curve to convert the fluorescence or absorbance readings of your samples into the concentration of α-naphthylamine produced.

-

Calculate the Rate of Reaction: The rate is typically expressed in terms of the amount of product formed per unit of time (e.g., µmol/min).

Rate (µmol/min) = (Concentration of product (µM) x Total assay volume (L)) / Incubation time (min)

-

Calculate Specific Activity: To compare the activity between different enzyme preparations, it is useful to calculate the specific activity, which is the enzyme activity per unit of protein concentration.

Specific Activity (µmol/min/mg) = Rate (µmol/min) / Protein concentration (mg)

4.2. Interpreting the Data

An increase in LAP activity can indicate an upregulation of protein turnover or processing in response to various stimuli or pathological conditions. Conversely, a decrease in activity could suggest a disruption in these processes. It is important to interpret the data in the context of the specific biological system being studied. For example, in cancer research, elevated LAP activity in tumor cells might be associated with increased invasiveness. [8] Table 1: Quantitative Data Summary

| Parameter | Fluorometric Assay | Colorimetric Assay |

| Substrate | L-Leucine α-naphthylamide | L-Leucyl-β-naphthylamide |

| Detection Principle | Intrinsic fluorescence of α-naphthylamine | Azo dye formation |

| Excitation/Absorbance | ~340 nm | ~560 nm |

| Emission | ~415 nm | N/A |

| Sensitivity | High (nanomolar range) | Moderate (micromolar range) |

| Throughput | High | High |

Applications in Drug Discovery and Development

The assays described above are highly amenable to high-throughput screening (HTS) for the identification of LAP inhibitors. [9][10]Such inhibitors have therapeutic potential in various diseases, including cancer and inflammatory disorders.

The HTS workflow typically involves:

-

Primary Screen: A large library of compounds is screened at a single concentration using the fluorometric or colorimetric LAP assay.

-

Hit Confirmation: Compounds that show significant inhibition in the primary screen are re-tested to confirm their activity.

-

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 value).

-

Selectivity Profiling: Promising inhibitors are tested against other proteases to assess their selectivity.

-

Mechanism of Action Studies: Further experiments are conducted to determine how the inhibitor interacts with the enzyme.

Sources

- 1. In vivo imaging of leucine aminopeptidase activity in drug-induced liver injury and liver cancer via a near-infrared fluorescent probe - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leucine aminopeptidase as a target for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

metabolic pathways involving L-Leucine alpha-naphthylamide

An In-depth Technical Guide on the Metabolic Pathways Involving L-Leucine α-Naphthylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine α-naphthylamide stands as a critical tool in the landscape of biochemical and clinical research. While not a naturally occurring metabolite, its utility as a synthetic substrate has provided profound insights into the activity of a specific class of enzymes: the aminopeptidases. This guide delineates the core metabolic event involving L-Leucine α-naphthylamide—enzymatic hydrolysis by Leucine Aminopeptidases (LAPs). We will explore the biochemical principles underlying its use, provide detailed methodologies for quantifying enzyme activity, and discuss its application in diagnostics and as a cornerstone in the discovery of therapeutic agents targeting aminopeptidases. This document is designed to serve as a technical resource, blending foundational science with practical, field-proven applications for professionals in research and drug development.

L-Leucine α-Naphthylamide: A Molecular Probe for Aminopeptidase Activity

L-Leucine α-naphthylamide is an amino acid derivative specifically designed for use in enzyme assays.[1] Its structure consists of an L-Leucine residue linked via an amide bond to an α-naphthylamine moiety.

| Property | Value | Reference |

| Chemical Name | L-Leucine α-naphthylamide | [2] |

| CAS Number | 203793-55-9 | [2] |

| Molecular Formula | C₁₆H₂₀N₂O | [2] |

| Molecular Weight | 256.34 g/mol | [2] |

The intrinsic value of this compound lies not in its participation in endogenous metabolic pathways, but in its role as a chromogenic and fluorogenic substrate. The amide bond connecting leucine to naphthylamine is the specific target for a class of exopeptidases known as Leucine Aminopeptidases (LAPs).[3] These enzymes are ubiquitous, found in organisms ranging from bacteria to mammals, and play crucial roles in protein degradation and peptide processing.[4] When a LAP enzyme encounters L-Leucine α-naphthylamide, it catalyzes the hydrolysis of this bond, initiating the primary metabolic event.

The Core Metabolic Reaction: Enzymatic Hydrolysis

The central metabolic fate of L-Leucine α-naphthylamide is its cleavage by a Leucine Aminopeptidase (EC 3.4.11.1). LAPs are typically metalloenzymes, often containing zinc, that catalyze the removal of N-terminal amino acids from peptides and proteins.[3][5] The reaction with L-Leucine α-naphthylamide is a classic hydrolysis:

L-Leucine α-naphthylamide + H₂O ---(Leucine Aminopeptidase)--> L-Leucine + α-Naphthylamine

This reaction is fundamentally an assay system. The rate of production of α-naphthylamine is directly proportional to the activity of the LAP enzyme in the sample. This principle forms the basis of numerous quantitative assays.[6]

Caption: Enzymatic cleavage of L-Leucine α-naphthylamide by LAP.

The Fate of the Metabolites

-

L-Leucine: Once cleaved, the L-Leucine enters the cell's general amino acid pool. Its subsequent catabolism follows the well-established pathway for branched-chain amino acids, beginning with transamination to α-ketoisocaproate, followed by oxidative decarboxylation and a series of reactions that ultimately yield acetyl-CoA and acetoacetate.[7] This pathway is a fundamental part of cellular energy metabolism.[8][9]

-

α-Naphthylamine: In the context of a biochemical assay, the α-naphthylamine product is not further metabolized but is instead quantified. Its aromatic structure makes it readily detectable. In environmental microbiology, however, some bacteria possess pathways to degrade naphthylamine, often initiated by a glutamylation reaction, which prepares the molecule for subsequent oxidation and ring cleavage.[10][11][12]

Methodologies for Quantifying LAP Activity

The quantification of α-naphthylamine is the cornerstone of LAP activity assays. The choice between methods often depends on the required sensitivity and available instrumentation.

Principle of Detection

The free amino group of the liberated α-naphthylamine allows it to be chemically modified to produce a colored or fluorescent signal. The intensity of this signal, measured over time, reflects the enzymatic activity.

Standard Colorimetric Assay Protocol

This method, often employing the Bratton-Marshall reaction, is a robust and widely used technique.[6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate buffer, pH 7.2.

-

Substrate Solution: Prepare a 1.5 mM solution of L-Leucine α-naphthylamide in the Assay Buffer. Gentle warming may be required for dissolution.

-

Enzyme/Sample Preparation: Prepare cell lysates, tissue homogenates, or purified enzyme in cold Assay Buffer.

-

Stopping Reagent: 2 M Hydrochloric Acid (HCl).

-

Diazotization Reagent: 0.2% (w/v) Sodium Nitrite (NaNO₂) in water. Prepare fresh.

-

Nitrite Quenching Reagent: 0.5% (w/v) Ammonium Sulfamate in water.

-

Coupling Reagent: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) in water. Store protected from light.

-

-

Enzymatic Reaction:

-

Set up reactions in microcentrifuge tubes. For each sample, prepare a "Test" and a "Blank".

-

To each tube, add 200 µL of the Substrate Solution.

-

Add 50 µL of the Enzyme/Sample to the "Test" tubes. Add 50 µL of Assay Buffer to the "Blank" tubes.

-

Incubate all tubes at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 250 µL of 2 M HCl to all tubes.

-

-

Color Development (Bratton-Marshall Reaction):

-

Add 250 µL of the Diazotization Reagent to each tube. Mix and incubate for 3 minutes at room temperature. This step converts the α-naphthylamine to a diazonium salt.

-

Add 250 µL of the Nitrite Quenching Reagent to destroy excess sodium nitrite. Mix and incubate for 2 minutes.

-

Add 250 µL of the Coupling Reagent (NEDD). Mix and incubate for 10 minutes at room temperature. A purple-colored azo dye will form.

-

-

Quantification:

-

Measure the absorbance of the solution at 580 nm using a spectrophotometer.

-

Subtract the absorbance of the "Blank" from the "Test" to correct for non-enzymatic hydrolysis.

-

Calculate the concentration of α-naphthylamine released using a standard curve prepared with known concentrations of α-naphthylamine.

-

Caption: Workflow for the colorimetric LAP activity assay.

Fluorometric Assay

Fluorometric assays offer significantly higher sensitivity.[5] They capitalize on the native fluorescence of α-naphthylamine, simplifying the post-reaction workflow.

Methodology Highlights:

-

The enzymatic reaction is set up similarly to the colorimetric assay.

-

The reaction is stopped, often by adding a basic solution (e.g., Tris-HCl, pH 10.5) which also enhances the fluorescence of the product.

-

The fluorescence of the liberated α-naphthylamine is measured directly using a fluorometer with an excitation wavelength of ~340 nm and an emission wavelength of ~410 nm.[13]

-

This method avoids the multiple steps of the Bratton-Marshall reaction, making it more suitable for high-throughput screening (HTS).